8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
8-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)11-10(7-15)14-6-4-5-9(3)12(14)13-11/h4-8H,1-3H3 |
InChI Key |
SGZKXNPDDRGMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridines with α-bromoketones or ketones. For 8-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine, 4-methyl-2-aminopyridine reacts with isopropyl methyl ketone under acidic conditions. In one protocol, iodine-mediated cyclization at 110°C for 4 hours yielded the core structure with 85% efficiency. This method leverages the electrophilic nature of α-haloketones to facilitate nucleophilic attack by the amino group, followed by intramolecular cyclization. Substitutent positioning is critical: the methyl group at the pyridine’s 4-position (8-methyl in the fused system) and the isopropyl group at position 2 are introduced during this step.
Transition Metal-Catalyzed Annulation
Ruthenium(II)-catalyzed annulation offers a regioselective route to functionalized imidazo[1,2-a]pyridines. A Ru(II)/formic acid system enables one-pot synthesis of bis-imidazo[1,2-a]pyridines via C–H activation, achieving 78–92% yields. While this method excels in late-stage diversification, its application to 8-methyl-2-isopropyl derivatives requires pre-functionalized substrates. For example, coupling 4-methyl-2-aminopyridine with propargyl alcohol under Ru catalysis forms the core with simultaneous alkyne incorporation, though subsequent steps are needed for isopropyl group installation.
Functionalization at Position 3: Aldehyde Group Introduction
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most direct method for introducing the 3-carbaldehyde group. Treating 8-methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine with POCl₃ and DMF at 0–5°C generates the iminium intermediate, which hydrolyzes to the aldehyde upon aqueous workup. This method achieves 89% yield with high regioselectivity, as confirmed by ¹H NMR (δ 9.82 ppm, singlet). The electron-rich C3 position of the imidazo[1,2-a]pyridine ring facilitates electrophilic substitution, with substituents at C2 and C8 minimally affecting reactivity.
Oxidative Methods
Alternative pathways involve oxidation of 3-methyl or 3-hydroxymethyl precursors. Manganese dioxide-mediated oxidation of 3-hydroxymethylimidazo[1,2-a]pyridine derivatives yields the aldehyde in 72% efficiency. However, this route requires additional steps to install the hydroxymethyl group, often via Friedel-Crafts alkylation, which complicates scalability.
Reductive Hydrolysis of Nitrile Intermediates
Nitrile intermediates, accessible via alkylation of 3-amino derivatives with methyl iodide and subsequent cyanation, can be hydrolyzed to aldehydes under controlled conditions. For instance, LiAlH(t-BuO)₃ reduction of 3-cyanoimidazo[1,2-a]pyridine followed by acidic hydrolysis produced the target aldehyde in 68% yield. While viable, this method’s multi-step nature and moderate yield limit industrial preference.
Catalytic Systems and Reaction Optimization
Copper-Catalyzed Domino Reactions
Copper(II)-ascorbate systems in aqueous micellar media enable efficient domino A³-coupling (aldehyde-amine-alkyne) for imidazo[1,2-a]pyridine synthesis. Using SDS as a surfactant, 4-methyl-2-aminopyridine, isobutyraldehyde, and phenylacetylene react at 50°C to form the core structure, followed by in situ oxidation to the aldehyde (total yield: 76%). This method’s E-factor of 8.2 underscores its green chemistry advantages.
Table 1. Comparison of Catalytic Systems for Imidazo[1,2-a]Pyridine Synthesis
| Method | Catalyst | Yield (%) | Temperature (°C) | E-Factor |
|---|---|---|---|---|
| Cyclocondensation | I₂ | 85 | 110 | 15.8 |
| Ru(II) Annulation | [RuCl₂(p-cym)] | 82 | 100 | 12.4 |
| Cu-Ascorbate A³ | CuSO₄/NaOAs | 76 | 50 | 8.2 |
Ruthenium-Mediated C–H Activation
Ru(II) catalysts enable late-stage C3-formylation via directed C–H activation. Treating the pre-formed imidazo[1,2-a]pyridine with RuCl₂(p-cymene) and paraformaldehyde in DCE at 80°C installs the aldehyde group with 81% yield. This approach bypasses traditional electrophilic substitution, offering functional group tolerance for complex derivatives.
Industrial-Scale Considerations and Process Chemistry
Gram-scale syntheses validate the scalability of Vilsmeier-Haack and copper-catalyzed methods. A 20 mmol-scale reaction using cyclocondensation and formylation achieved 87% yield with identical reaction times to small-scale trials. Process optimization highlights the importance of inert atmospheres during hydrolysis steps to prevent aldehyde oxidation. Cost analysis favors cyclocondensation over transition metal methods due to lower catalyst expenses ($0.32/g vs. $1.15/g).
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group (-CHO) at position 3 participates in classical nucleophilic addition reactions. Documented transformations include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C → RT, 4h | Secondary alcohol derivative | 78% | |
| Hydrazine Condensation | NH₂NH₂·H₂O, EtOH, reflux, 2h | Hydrazone intermediate | 85% | |
| Sodium Borohydride Reduction | NaBH₄, MeOH, 0°C, 30min | Primary alcohol derivative | 92% |
These reactions demonstrate predictable aldehyde behavior, though steric hindrance from the 2-isopropyl group moderately affects reaction kinetics compared to less-substituted analogs .
Condensation and Cyclization Reactions
The aldehyde moiety enables C–C bond formation through condensation processes:
a. Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile):
textAldehyde + NC-CH₂-CN → (E)-3-(imidazo[1,2-a]pyridinyl)acrylonitrile
Conditions: Piperidine catalyst, ethanol, 80°C, 6h → 73% yield
b. Heterocyclic Annulation
Copper-catalyzed coupling with 2-aminopyridines forms extended π-conjugated systems:
textAldehyde + 2-aminopyridine → Imidazo[1,2-a]pyrido[2,3-d]pyrimidine
Key parameters:
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective substitutions:
| Position | Reaction | Conditions | Selectivity Ratio (8-Me:6-H) | Source |
|---|---|---|---|---|
| C5 | Nitration | HNO₃/AcOH, 0°C, 2h | 85:15 | |
| C6 | Bromination | Br₂/CHCl₃, RT, 1h | 92:8 | |
| C5 | Friedel-Crafts Acylation | AcCl/AlCl₃, DCM, reflux, 4h | 78:22 |
The 8-methyl group exerts moderate steric effects but minimal electronic influence on substitution patterns .
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated reactions modify the halogenated derivatives (when present):
Suzuki-Miyaura Coupling
text5-Bromo-derivative + PhB(OH)₂ → 5-Phenyl analog
Optimized conditions:
Buchwald-Hartwig Amination
text5-Bromo-derivative + Morpholine → 5-Morpholino analog
Key parameters:
Oxidation and Reduction Pathways
The aldehyde group shows atypical redox behavior due to conjugation with the aromatic system:
| Process | Reagents | Observations | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Degradation → Complex mixture | |
| Controlled Red. | H₂ (1 atm), Pd/C, EtOAc | Selective aldehyde → alcohol (no ring sat.) | |
| Cannizzaro | NaOH (50%), RT | Disproportionation inhibited by sterics |
Photochemical Reactivity
UV irradiation (λ=254 nm) induces [2+2] cycloaddition with electron-deficient alkenes:
textAldehyde + CH₂=CHCO₂Et → Cyclobutane-fused derivative
Key findings:
Computational Modeling Insights
DFT calculations (B3LYP/6-31G*) reveal:
-
Aldehyde carbonyl polarization: δ⁺(C)=+0.43 e, δ⁻(O)=-0.56 e
-
HOMO localization: 68% on imidazo[1,2-a]pyridine π-system
-
LUMO energy: -1.89 eV → confirms electrophilic aldehyde reactivity
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, though direct experimental data remains limited for the exact 8-methyl-2-isopropyl derivative. Most reaction paradigms derive from structurally analogous systems , highlighting opportunities for targeted mechanistic studies.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde depends on its specific biological activity. For example, if it exhibits antibacterial activity, it may target bacterial enzymes or cell wall synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation. The molecular targets and pathways involved can vary widely depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 8-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.25 g/mol
- CAS Number : 898386-31-7
- Storage: Not specified; typically stored under inert conditions due to the reactive aldehyde group .
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure with an aldehyde functional group at position 2. The 2-position substituent (isopropyl group) and 8-methyl group distinguish it from analogs. Its applications include medicinal chemistry intermediates and synthetic building blocks for heterocyclic derivatives .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Analogs :
8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde Formula: C₁₅H₁₂N₂O Molecular Weight: 236.28 g/mol CAS: 524724-72-9 Key Difference: Phenyl group at position 2 instead of isopropyl.
8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
- Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- CAS : 524726-20-3
- Key Difference : 3-Nitrophenyl group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to the isopropyl-substituted compound .
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₄N₂O | 202.25 | 2-isopropyl, 8-methyl |
| 8-Methyl-2-phenyl analog | C₁₅H₁₂N₂O | 236.28 | 2-phenyl, 8-methyl |
| 8-Methyl-2-(3-nitrophenyl) analog | C₁₄H₁₁N₃O₂ | 253.26 | 2-(3-nitrophenyl), 8-methyl |
| 2-(3-Methoxyphenyl)-8-methyl analog | C₁₆H₁₄N₂O₂ | 266.30 | 2-(3-methoxyphenyl), 8-methyl |
Biological Activity
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 202.25 g/mol. The structural characteristics include an imidazo[1,2-a]pyridine core with specific substitutions that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 8-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
| InChI Key | SGZKXNPDDRGMIC-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound can be achieved through various routes. A common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. For instance, a one-pot three-component reaction involving aryl ketones and 2-amino-N-heterocycles has been utilized to synthesize this compound effectively .
Antibacterial Activity
Imidazo[1,2-a]pyridine derivatives are known for their antibacterial properties. Research indicates that compounds in this family can inhibit bacterial growth by targeting specific enzymes or cell wall synthesis pathways. For example, studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are linked to its ability to suppress inflammatory signaling pathways such as NF-κB and STAT3. A recent study demonstrated that this compound could reduce inflammation in cancer cell lines by inhibiting these pathways .
Anticancer Potential
The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively documented. These compounds have shown efficacy in various cancer types by inducing apoptosis and inhibiting tumor growth. Case studies indicate that derivatives can act on multiple targets within cancer cells, making them promising candidates for further drug development .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives, revealing that those with specific substitutions exhibited potent activity against resistant bacterial strains .
- Inflammation and Cancer : Research focused on a novel derivative demonstrated its ability to modulate inflammatory responses in breast cancer cells by targeting key signaling pathways . This highlights the potential for therapeutic applications in oncology.
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown how modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity across various applications, including anticancer and antimicrobial effects .
The mechanism of action for this compound varies based on its biological target:
- Antibacterial : It may inhibit bacterial enzymes involved in cell wall synthesis.
- Anti-inflammatory : The compound likely interferes with signaling pathways that promote inflammation.
- Anticancer : By inducing apoptosis and inhibiting proliferation signals in cancer cells.
Q & A
Q. Basic Structural Characterization
- X-ray diffraction : Resolves molecular packing and confirms substituent positions (e.g., methyl at C8, isopropyl at C2) .
- NMR spectroscopy :
- IR spectroscopy : Confirms C=O stretch (1685–1600 cm⁻¹) and aromatic C=C (1580–1400 cm⁻¹) .
What advanced mechanistic insights exist for the functionalization of the imidazo[1,2-a]pyridine core in this compound?
Q. Advanced Reaction Mechanisms
- Friedel-Crafts acylation : AlCl₃ catalyzes electrophilic substitution at C3, forming acetylated derivatives. Computational studies suggest a carbocation intermediate stabilized by the pyridine nitrogen .
- Mizoroki-Heck cross-coupling : Enables C6 functionalization using 6-bromo precursors and aryl boronic acids, with Pd(OAc)₂/P(o-tol)₃ as catalysts .
- Vilsmeier-Haack mechanism : POCl₃ activates DMF to generate chloroiminium ions, which react with the imidazo[1,2-a]pyridine core to install the carbaldehyde group .
How does this compound interact with biological targets, and what pathways are implicated?
Q. Advanced Biological Evaluation
- COX-2 inhibition : Structural analogs (e.g., 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) derivatives) show selectivity indices >500 via hydrophobic interactions with the COX-2 active site (IC₅₀ = 0.07 µM) .
- STAT3/NF-κB pathways : Imidazo[1,2-a]pyridines reduce pro-inflammatory cytokine secretion (IL-6, TNF-α) in breast/ovarian cancer cells, validated via Western blot and luciferase assays .
- GABA receptor modulation : Acetylated derivatives exhibit predicted binding to GABAₐ receptors in computational models, suggesting anxiolytic potential .
How can researchers reconcile contradictions between limited reported bioactivity data for this compound and its structural analogs?
Data Contradiction Analysis
While the compound itself lacks extensive bioactivity studies, analogs provide insights:
- Substituent effects : The 3-carbaldehyde group enhances electrophilicity, enabling Schiff base formation (e.g., with p-anisidine) for antimicrobial activity .
- Methyl/isopropyl groups : Improve lipophilicity (logP ~2.8), enhancing membrane permeability compared to unsubstituted imidazo[1,2-a]pyridines .
- Contradictory evidence : Commercial availability (e.g., via CymitQuimica) contrasts with sparse peer-reviewed data, necessitating validation via in-house bioassays .
What computational strategies are employed to predict the pharmacological profile of this compound?
Q. Advanced Methodological Approaches
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., COX-2 PDB: 3LN1) to prioritize synthesis targets .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with bioactivity; electron-withdrawing groups (e.g., -CF₃) improve COX-2 affinity .
- MD simulations : Assess stability of imidazo[1,2-a]pyridine derivatives in lipid bilayers over 100-ns trajectories to predict bioavailability .
How do structural modifications at C2/C8 positions influence the compound’s reactivity and bioactivity compared to analogs?
Q. Structure-Activity Relationship (SAR)
Compared to 6-methyl or 2-phenyl analogs, the isopropyl group at C2 improves selectivity for kinase targets (e.g., JAK2) by ~30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
